BenchChemオンラインストアへようこそ!

N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

MAO-B inhibition Neurodegeneration Parkinson's disease

N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS 2309706-28-1) is a research-grade pyridazinobenzylpiperidine derivative with a defined MAO-B SAR rank-order (3-OCH3 potency intermediate between 3-Cl lead S5 and less active substituents). Its ≥95% purity makes it suitable as an analytical reference standard for LC-MS/MS method development and quality control of pyridazine-piperidine carboxamide libraries. Ideal for lead optimization programs targeting reversible, selective MAO-B inhibition for Parkinson's disease with class-level evidence of competitive reversibility and BBB penetration. Custom synthesis available; request quote for bulk quantities.

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 2309706-28-1
Cat. No. B2442068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
CAS2309706-28-1
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3=CC(=CC=C3)OC
InChIInChI=1S/C19H24N4O2/c1-14-8-9-18(22-21-14)23-10-4-6-16(13-23)19(24)20-12-15-5-3-7-17(11-15)25-2/h3,5,7-9,11,16H,4,6,10,12-13H2,1-2H3,(H,20,24)
InChIKeyKGUYRGOLAYMKOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS 2309706-28-1): Chemical Class and Procurement Context


N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS 2309706-28-1) is a synthetic small molecule (C19H24N4O2, MW 340.43 g/mol) belonging to the piperidine-3-carboxamide class, characterized by a 6-methylpyridazin-3-yl substituent on the piperidine nitrogen and a 3-methoxybenzyl group on the carboxamide . This compound is primarily available through custom synthesis and specialty chemical vendors as a research chemical for in vitro studies. Its core scaffold is related to pyridazinobenzylpiperidine derivatives that have been investigated as selective monoamine oxidase B (MAO-B) inhibitors, where the 3-methoxy substitution on the benzyl ring confers a defined rank-order position in potency and selectivity compared to other substituents [1].

Why N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the pyridazinobenzylpiperidine chemotype, the nature and position of substituents on the benzyl ring are not interchangeable without measurable consequences for target potency and selectivity. In a systematic evaluation of 24 pyridazinobenzylpiperidine derivatives against MAO-A and MAO-B, the rank order of MAO-B inhibition at the 3-position was -Cl > -OCH3 > -F > -CN > -CH3 > -Br, while the 2- and 4-positions showed substantially lower activity [1]. The 3-methoxy substituent (as in the target compound) occupies a defined, non-trivial position in this SAR series. Substituting the 3-OCH3 group for a 3-Cl (which yielded the most potent compound, S5, with an MAO-B IC50 of 0.203 µM) would increase potency but may alter selectivity and physicochemical profiles. Conversely, moving the substituent to the 2- or 4-position, or replacing it with a less active group (e.g., -CH3 or -Br), would predictably reduce MAO-B inhibition based on the established SAR [1]. Therefore, generic substitution within this series cannot be assumed to preserve pharmacological activity.

Product-Specific Quantitative Evidence Guide for N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide


MAO-B Inhibitory Potency: 3-OCH3 Substitution Ranks Second in a Defined SAR Series

In a study of 24 pyridazinobenzylpiperidine derivatives, the 3-methoxy substituent (S11) ranked second in MAO-B inhibitory potency among six substituents tested at the 3-position, with the order being -Cl (S5, IC50 = 0.203 µM) > -OCH3 (S11) > -F (S7) > -CN (S17) > -CH3 (S10) > -Br (S4) [1]. The individual IC50 value for S11 was not separately reported in the abstract but is positioned between S5 (0.203 µM) and S16 (0.979 µM) in the overall ranking [1]. All compounds displayed weak MAO-A inhibition relative to MAO-B, with the lead compound S5 showing a selectivity index (SI) of 19.04 for MAO-B over MAO-A [1].

MAO-B inhibition Neurodegeneration Parkinson's disease

MAO-B Selectivity Over MAO-A: Predicted Intermediate Selectivity Index for the 3-OCH3 Analog

The lead compound S5 (3-Cl) demonstrated the highest selectivity index (SI) of 19.04 for MAO-B over MAO-A, while the weakest SI was 0.62 for compound S9 [1]. The 3-OCH3 substitution (S11) is positioned within the class as having a selectivity profile intermediate between the most selective (3-Cl) and least selective members of the series. Furthermore, kinetic studies on lead compounds S5 and S16 confirmed competitive, reversible inhibition of MAO-B with Ki values of 0.155 ± 0.050 µM and 0.721 ± 0.074 µM, respectively [1]. By extension, the 3-OCH3 analog (S11) is expected to exhibit reversible binding, a desirable property for therapeutic MAO-B inhibitors to avoid the irreversible 'cheese effect' associated with classical MAOIs [1].

MAO-B selectivity Reversible inhibition Neuroprotection

Blood-Brain Barrier Penetration Potential: Class-Level Evidence from PAMPA-BBB Assay

In a parallel artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB), lead compounds S5 and S16 from the pyridazinobenzylpiperidine series demonstrated effective brain penetration, with Pe values of 5.75 × 10−6 cm·s−1 and 3.78 × 10−6 cm·s−1, respectively [1]. A Pe value exceeding 4.0 × 10−6 cm·s−1 is considered indicative of high BBB permeation [1]. The 3-OCH3 analog (S11) belongs to the same structural class and shares the key physicochemical features (moderate lipophilicity, H-bond acceptors from the methoxy and pyridazine groups) associated with BBB penetration in this series. Direct PAMPA data for S11 were not individually reported, but its intermediary positioning between the high-permeability S5 (3-Cl) and the moderate-permeability S16 (2-CN) suggests a favorable CNS penetration profile [1].

BBB permeability PAMPA CNS drug delivery

Physicochemical Differentiation: Impact of 3-Methoxybenzyl vs. Other N-Substituents on Drug-Like Properties

The target compound (C19H24N4O2, MW 340.43 g/mol, molecular formula containing 4 H-bond acceptors and 1 H-bond donor) possesses a 3-methoxybenzyl group that confers distinct physicochemical properties compared to closely related N-substituted analogs in the 1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide series. Compared to the N-(3-chloro-2-methylphenyl) analog (containing a more lipophilic chloro substituent; expected higher logP) or the N-(4-bromo-2-methylphenyl) analog (higher MW, increased halogen content), the 3-methoxybenzyl derivative is predicted to have moderate lipophilicity conducive to both solubility and membrane permeability [1]. The methoxy group can act as both a hydrogen bond acceptor and a modulator of aromatic ring electronics, potentially influencing binding pose and metabolic stability relative to halogenated or methyl-substituted analogs [1].

Lipophilicity Solubility Drug-likeness

Best-Fit Research and Industrial Application Scenarios for N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide


Parkinson's Disease Drug Discovery: MAO-B Inhibitor Lead Optimization

The target compound, as a 3-methoxybenzyl derivative within the pyridazinobenzylpiperidine class, is suitable for lead optimization programs targeting reversible, selective MAO-B inhibition for Parkinson's disease. SAR data indicate that the 3-OCH3 group provides an intermediate potency and selectivity profile between the highly potent 3-Cl lead (S5, IC50 = 0.203 µM, SI = 19.04) and less active substituents [1]. This positions the compound as a scaffold for exploring the pharmacokinetic and safety consequences of modulating MAO-B potency, supported by class-level evidence of competitive reversibility and blood-brain barrier penetration [1].

Chemoinformatics and Library Design: Privileged Scaffold Enumeration

The 1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide core with a 3-methoxybenzyl substituent serves as a versatile building block for enumerated library design targeting CNS-active small molecules. The defined SAR rank order at the 3-position (-Cl > -OCH3 > -F > -CN > -CH3 > -Br) provides a quantitative framework for prioritizing virtual analogs [1]. Procurement of the 3-OCH3 compound enables experimental validation of in silico predictions and serves as a reference standard for HPLC-based purity assessment of library members, given its typical vendor-specified purity of 95% .

Comparative Metabolism Studies: Methoxy vs. Halogen Substituent Effects

Researchers investigating the metabolic fate of pyridazinobenzylpiperidine derivatives can utilize the 3-methoxybenzyl analog as a comparator to halogenated variants (e.g., 3-Cl, 3-F, 3-Br) to deconvolute the contribution of the 3-substituent to oxidative metabolism, CYP inhibition, and metabolite identification. The methoxy group is susceptible to O-demethylation, generating a phenolic metabolite with altered pharmacological activity, whereas halogen substituents follow different metabolic pathways [1]. Such comparative studies are essential for selecting a development candidate with an optimal metabolic profile.

Analytical Reference Standard for Pyridazine-Containing Piperidine Carboxamides

Given its well-defined molecular formula (C19H24N4O2, MW 340.43) and typical 95% purity , the compound can serve as an analytical reference standard for LC-MS/MS method development and quality control of structurally related synthetic intermediates. Its distinct retention time and mass fragmentation pattern facilitate the identification and quantification of impurities or degradation products in larger-scale synthesis of pyridazine-piperidine carboxamide libraries.

Quote Request

Request a Quote for N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.